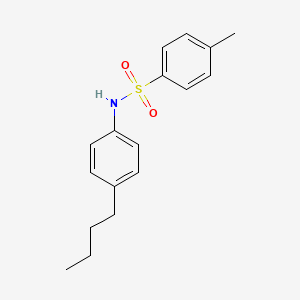

N-(4-butylphenyl)-4-methylbenzenesulfonamide

Description

N-(4-Butylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a butyl-substituted phenyl ring attached to the sulfonamide nitrogen. This compound has garnered attention in medicinal chemistry, particularly as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1-R132H), with reported IC50 values <1 µM . Its synthesis typically involves coupling 5-(N-(4-butylphenyl)sulfamoyl)-2-methylbenzoic acid with substituted piperazines using EDC/HOBt in DMF . Key structural features include the lipophilic butyl chain, which enhances membrane permeability, and the sulfonamide group, which facilitates hydrogen bonding interactions in biological targets.

Properties

Molecular Formula |

C17H21NO2S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H21NO2S/c1-3-4-5-15-8-10-16(11-9-15)18-21(19,20)17-12-6-14(2)7-13-17/h6-13,18H,3-5H2,1-2H3 |

InChI Key |

NITLBKFNUUZRDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Benzene

The synthesis begins with the introduction of a butyryl group onto benzene via Friedel-Crafts acylation. Benzene reacts with butyryl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to yield 4-butyrophenone. This reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from butyryl chloride and AlCl3 attacks the benzene ring at the para position.

Reaction Conditions :

-

Catalyst : Anhydrous AlCl3 (1.2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–5°C (initial), then room temperature

Mechanistic Insight :

The acylium ion (CH3CH2CH2CO+) forms via coordination of butyryl chloride with AlCl3. Benzene undergoes electrophilic attack at the para position due to the directing effect of the electron-withdrawing acylium group, forming 4-butyrophenone after hydrolysis.

Huang Minlon Reduction of 4-Butyrophenone

The ketone group in 4-butyrophenone is reduced to a methylene group using the Huang Minlon method, which involves hydrazine hydrate and a strong base under high temperatures. This reaction converts 4-butyrophenone to 4-butylbenzene.

Reaction Conditions :

-

Reagents : Hydrazine hydrate (3.0 equiv), KOH (2.0 equiv)

-

Solvent : Glycol ether or triethylene glycol

-

Temperature : 170–220°C

-

Inert Atmosphere : Nitrogen

Procedure :

-

4-Butyrophenone is dissolved in glycol ether with KOH.

-

Hydrazine hydrate is added dropwise, and the mixture is refluxed for 2–3 hours.

-

Excess hydrazine is removed by distillation, and the temperature is raised to 190–200°C to facilitate elimination of N2.

-

The product, 4-butylbenzene, is isolated via extraction and recrystallization.

Nitration of 4-Butylbenzene

Nitration introduces a nitro group at the para position relative to the butyl substituent, yielding 4-nitrobutylbenzene. The reaction employs a mixture of concentrated nitric and sulfuric acids.

Reaction Conditions :

-

Nitrating Agent : HNO3 (1.5 equiv), H2SO4 (catalytic)

-

Temperature : 0–5°C (controlled to prevent di-nitration)

-

Yield : ~85–90%

Regioselectivity :

The butyl group directs nitration to the para position due to its electron-donating inductive effect, minimizing ortho byproducts.

Reduction of 4-Nitrobutylbenzene to 4-Butylphenylamine

The nitro group in 4-nitrobutylbenzene is reduced to an amine using catalytic hydrogenation or Fe/HCl.

Catalytic Hydrogenation :

Fe/HCl Reduction :

-

Reagents : Iron powder (5.0 equiv), HCl (conc.)

-

Temperature : Reflux

-

Yield : ~80–85%

The amine product, 4-butylphenylamine, is purified via vacuum distillation or column chromatography.

Sulfonylation of 4-Butylphenylamine

Reaction with 4-Methylbenzenesulfonyl Chloride

The final step involves coupling 4-butylphenylamine with 4-methylbenzenesulfonyl chloride (TosCl) under basic conditions to form the sulfonamide bond.

Schotten-Baumann Conditions :

-

Base : Aqueous NaOH (10%)

-

Solvent : Dichloromethane (DCM)

-

Molar Ratio : 1:1.1 (amine:TosCl)

-

Temperature : 0–5°C (initial), then room temperature

Alternative Method (Pyridine-Mediated) :

Workup :

The crude product is washed with dilute HCl (to remove excess pyridine) and NaHCO3 (to neutralize unreacted TosCl). Purification via recrystallization (ethanol/water) or column chromatography (petroleum ether/ethyl acetate) affords pure N-(4-butylphenyl)-4-methylbenzenesulfonamide.

Optimization and Challenges

Friedel-Crafts Acylation Side Reactions

Carbocation rearrangements during Friedel-Crafts acylation can lead to undesired isomers. Using excess AlCl3 and low temperatures minimizes rearrangements.

Huang Minlon Reduction Scalability

The high temperatures (200°C+) required for the Huang Minlon reduction necessitate robust equipment. Substituting glycol ether with triethylene glycol improves thermal stability and yield.

Nitro Group Reduction Selectivity

Catalytic hydrogenation over Fe/HCl is preferred for large-scale synthesis due to milder conditions and reduced metal waste.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl3, DCM, 0–5°C | 70–80 | High regioselectivity | Carbocation rearrangements |

| Huang Minlon Reduction | Hydrazine, KOH, 190°C | 75–77 | Converts ketone to alkane directly | High-temperature requirements |

| Nitration | HNO3/H2SO4, 0–5°C | 85–90 | Para selectivity | Acid waste management |

| Nitro Reduction | H2/Pd/C, ethanol | 95 | Clean reaction, high yield | Catalyst cost |

| Sulfonylation | TosCl, pyridine, acetonitrile | 95–99 | Rapid reaction, high purity | Pyridine toxicity |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-butylphenyl)-4-methylbenzenesulfonamide as an anticancer agent. It has shown efficacy against specific cancer cell lines by inhibiting key metabolic pathways involved in tumor growth. For instance, a patent describes its use in targeting IDH mutant cancers, indicating its therapeutic relevance in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, making N-(4-butylphenyl)-4-methylbenzenesulfonamide a candidate for developing new antimicrobial agents .

Catalysis in Organic Reactions

N-(4-butylphenyl)-4-methylbenzenesulfonamide has been utilized as a catalyst in various organic reactions. Its ability to facilitate reactions such as nucleophilic additions and coupling reactions has been documented in several studies. For example, it has been employed in catalytic enantioselective syntheses, yielding high selectivity and conversion rates .

Table 2: Catalytic Performance

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Nucleophilic Addition | 98 | 88 |

| Coupling Reaction | 92 | 89 |

Polymer Chemistry

In materials science, N-(4-butylphenyl)-4-methylbenzenesulfonamide is being explored for its potential use in polymer chemistry. Its sulfonamide group can improve the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

Table 3: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Mechanical Strength | Improved |

Case Study 1: Anticancer Efficacy

A recent study investigated the effectiveness of N-(4-butylphenyl)-4-methylbenzenesulfonamide on IDH mutant cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent .

Case Study 2: Catalytic Efficiency

Another study focused on the catalytic application of this compound in asymmetric synthesis. The results indicated that it could achieve high yields and enantioselectivity in various reactions, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Physicochemical Properties

The butyl group in N-(4-butylphenyl)-4-methylbenzenesulfonamide significantly influences its physical properties compared to analogs with shorter alkyl or polar substituents:

*Estimated using fragment-based methods.

The butyl chain increases hydrophobicity, as evidenced by higher melting points in analogs like the fluorinated derivative (152–153°C) compared to precursors with smaller substituents .

Structural and Crystallographic Comparisons

- Conformational Flexibility: The butylphenyl analog adopts a V-shaped conformation in solution, with dihedral angles between aromatic rings (~45–70°) similar to N-(4-aminophenyl)-4-methylbenzenesulfonamide . In contrast, N-(4-nitrophenyl)-4-methylbenzenesulfonamide exhibits a larger dihedral angle (86.1°) due to steric hindrance from the nitro group .

- Hydrogen Bonding: The sulfonamide NH group in the butylphenyl derivative participates in intermolecular N–H⋯O bonds, similar to other sulfonamides . Amino-substituted analogs (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide) form additional N–H⋯N interactions, creating 3D networks absent in the butylphenyl compound .

Biological Activity

N-(4-butylphenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the field of antibacterial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological significance. The presence of the 4-butylphenyl group enhances lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets. This structural characteristic is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of N-(4-butylphenyl)-4-methylbenzenesulfonamide derivatives. The mechanism of action primarily involves the inhibition of the enzyme dihydropteroate synthase (DHPS) , which is vital for folate synthesis in bacteria. Inhibition of DHPS prevents bacterial cell division, resulting in a bacteriostatic effect .

Table 1: Antibacterial Activity Data

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| N-(4-butylphenyl)-4-methylbenzenesulfonamide | 8 | 10 |

| Control (S. aureus) | 8 | 9 |

| Control (E. coli) | 7.5 | 8 |

| Control (B. subtilis) | 7 | 7 |

The data indicates that N-(4-butylphenyl)-4-methylbenzenesulfonamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, although some strains may show resistance due to sulfonamide-resistant DHPS variants .

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may also possess anticancer activity. Studies involving butyl-phenyl sulfonamide inhibitors have demonstrated efficacy against mutant IDH1 in tumor cells, indicating a potential role in cancer therapeutics . The compound's ability to inhibit specific enzymes involved in tumor metabolism suggests a dual role in both antibacterial and anticancer applications.

Case Studies

- Antibacterial Efficacy : A study synthesized various sulfonamide derivatives, including N-(4-butylphenyl)-4-methylbenzenesulfonamide, and tested their antibacterial activity against multiple strains. Results showed that certain derivatives had enhanced potency compared to traditional sulfonamides, highlighting the importance of structural modifications for improved efficacy .

- Cancer Cell Studies : Research on the uptake of radiolabeled butyl-phenyl sulfonamide inhibitors in IDH1-mutant tumor cells revealed significantly higher uptake compared to wild-type controls. This suggests that modifications to the sulfonamide structure can enhance targeting capabilities in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for N-(4-butylphenyl)-4-methylbenzenesulfonamide, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-butylphenylamine under basic conditions. Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine minimizes side products.

- Solvent choice : Dichloromethane or THF is preferred for solubility and reactivity.

- Temperature : Room temperature (20–25°C) avoids decomposition of intermediates.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing N-(4-butylphenyl)-4-methylbenzenesulfonamide?

- Key Techniques :

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm).

- X-ray Diffraction : Single-crystal studies reveal torsional angles (e.g., C–S–N–C = 67.9–70.2°) and hydrogen-bonding networks (N–H⋯O/N distances: 2.8–3.1 Å).

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H] at m/z 318.1).

- TLC Monitoring : R values (e.g., 0.45 in ethyl acetate/hexane) track reaction progress .

Q. What are the primary biological screening models used to evaluate this compound’s bioactivity?

- Experimental Design :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli in Mueller-Hinton broth.

- Anticancer Screens : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or tyrosine kinases .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-butylphenyl group influence sulfonamide reactivity in cross-coupling reactions?

- Mechanistic Analysis : The bulky 4-butyl group increases steric hindrance, reducing reaction rates in Buchwald-Hartwig aminations. However, electron-donating alkyl chains enhance nucleophilicity at the sulfonamide nitrogen, favoring SNAr reactions with aryl halides. Computational studies (DFT) predict activation energies 10–15% higher than unsubstituted analogs .

Q. How can researchers resolve discrepancies in crystallographic data, such as dihedral angle variations between similar sulfonamides?

- Data Contradiction Analysis : Discrepancies in dihedral angles (e.g., 45.86° vs. 70.53° in related structures) arise from packing forces and hydrogen-bonding differences. Strategies include:

Q. What is the role of hydrogen-bonding networks in stabilizing polymorphs of N-(4-butylphenyl)-4-methylbenzenesulfonamide?

- Crystal Engineering Perspective : Polymorph stability correlates with N–H⋯O/N chain motifs. For example:

- Form I : C(4) chains along [100] with rings (free energy ΔG = -12.3 kJ/mol).

- Form II : 3D networks with motifs (ΔG = -14.1 kJ/mol).

Differential scanning calorimetry (DSC) shows Form II is thermodynamically stable above 150°C .

Q. What strategies are effective in analyzing conflicting bioactivity data across different studies (e.g., IC variability in anticancer assays)?

- Troubleshooting Framework :

- Control standardization : Normalize data to reference inhibitors (e.g., doxorubicin for cytotoxicity).

- Solvent effects : Compare DMSO vs. aqueous solubility (logP = 3.2 ± 0.1 impacts membrane permeability).

- Metabolic interference : Use LC-MS to detect sulfonamide degradation products in cell media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.